

X-ray crystal structure analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate derivatives

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Compound of Interest

Compound Name: Methyl 2-(bromomethyl)-4-chlorobenzoate

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A Comparative Guide to the X-ray Crystal Structure Analysis of Benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of two benzoate derivatives: 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate and anhydrous metronidazole benzoate. While crystallographic data for **Methyl 2-(bromomethyl)-4-chlorobenzoate** is not publicly available, this guide offers insights into the structural analysis of closely related compounds, serving as a valuable reference for researchers in the field. The experimental data and methodologies presented herein are crucial for understanding the solid-state properties of these and similar molecules, which is of paramount importance in drug design and materials science.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate and anhydrous metronidazole benzoate, offering a direct comparison of their crystal structures.

Parameter	2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate[1][2][3][4]	Anhydrous Metronidazole Benzoate[5]
Chemical Formula	C ₁₅ H ₁₀ BrClO ₃	Not explicitly provided, but is a 1:1 salt
Molecular Weight	353.59 g/mol	Not explicitly provided
Crystal System	Triclinic	Triclinic
Space Group	P-1	P-1
Unit Cell Dimensions	a = 6.6797 (3) Å b = 10.0238 (4) Å c = 10.7851 (5) Å α = 90.980 (4)° β = 107.573 (4)° γ = 92.138 (3)°	a = 6.649 (2) Å b = 8.666 (1) Å c = 11.940 (3) Å α = 76.70 (2)° β = 76.72 (2)° γ = 87.56 (2)°
Cell Volume	687.64 (5) Å ³	651.6 (3) Å ³
Z Value	2	2
Data Collection Temp.	130 K	Ambient
Radiation Type	Mo Kα	Not explicitly provided
Wavelength	0.71073 Å	Not explicitly provided
Final R-factor	R = 0.027	Rw(F) = 0.053

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from crystal preparation to data analysis and structure refinement.

1. **Crystal Growth and Selection:** High-quality single crystals are paramount for successful X-ray diffraction analysis. Crystals should be grown slowly from a purified compound to minimize defects. Methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution are commonly employed. The selected crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension) and have well-defined faces with no visible cracks or imperfections.

2. Data Collection: A suitable crystal is mounted on a goniometer in a diffractometer. The crystal is cooled, often to 100 K, to reduce thermal vibrations of the atoms, which sharpens the diffraction spots. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers automate this process, collecting a complete dataset by rotating the crystal through a predefined range of angles.

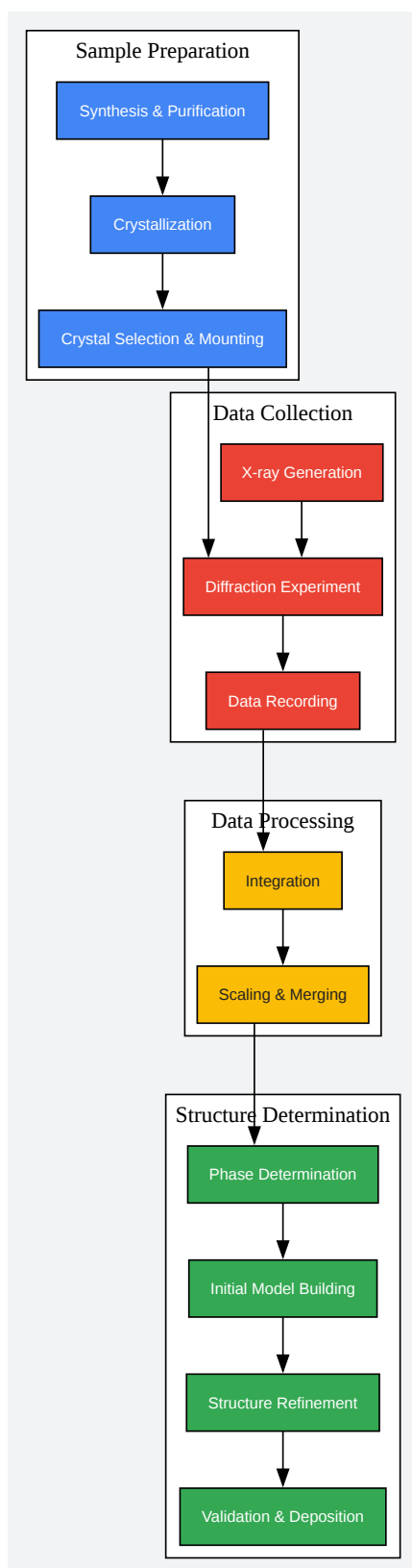
3. Data Processing: The collected diffraction images are processed to determine the position and intensity of each diffraction spot. This process, known as integration, converts the raw image data into a list of reflections with their corresponding Miller indices (h,k,l) and intensities. The data is then scaled to correct for experimental variations, and symmetry-related reflections are merged to produce a unique set of diffraction data.

4. Structure Solution and Refinement: The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities (amplitudes) of the scattered X-rays, not their phases. For small molecules, direct methods are often used to estimate the initial phases. For larger molecules, methods like molecular replacement or anomalous dispersion may be necessary.

Once an initial structural model is obtained, it is refined against the experimental data. This is an iterative process where the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final model is assessed using metrics such as the R-factor.

Visualizing the Workflow

The following diagram illustrates the typical workflow for an X-ray crystal structure analysis.



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Caption: Experimental workflow for X-ray crystal structure analysis.

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